2-Hydroxy-4-(methylthio)butyric acid

Description

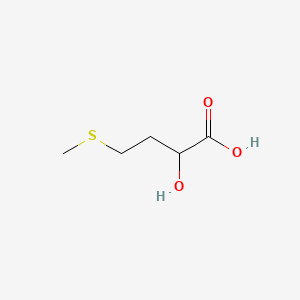

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-9-3-2-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFOSYPQQXJWGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14676-91-6 (calcium salt), 14676-91-6 (unspecified calcium salt), 23597-90-2 (mono-hydrochloride salt), 4857-44-7 (calcium[2:1] salt), 4857-44-7 (calcium salt/solvate) | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50862236 | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-4-(methylthio)-butanoic acid is a light brown liquid. (USCG, 1999), Light brown liquid; [CAMEO] Light brown to brown liquid with an odor of sulfur; [MSDSonline], Solid | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

250 °F (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.21 to 1.23 (USCG, 1999) | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

16.0 [mmHg] | |

| Record name | Desmeninol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

583-91-5, 120-91-2 | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)-BUTANOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17820 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmeninol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmeninol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-hydroxy-4-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-4-(methylthio)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.659 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESMENINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z94465H1Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXY-4-(METHYLTHIO)BUTANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5700 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | (±)-2-Hydroxy-4-(methylthio)butanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Hydroxy-4-(methylthio)butyric acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-4-(methylthio)butyric Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HMTBA), also known as methionine hydroxy analog, is an organic compound and a key precursor to the essential amino acid L-methionine.[1][2][3] With the chemical formula C5H10O3S, HMTBA is structurally similar to methionine, with the α-amino group replaced by a hydroxyl group.[1] It is widely utilized as a nutritional supplement in animal feed, particularly for poultry and dairy cows, as a cost-effective source of methionine.[2][4][5] This document provides a comprehensive overview of the chemical properties, analytical methodologies, and biochemical conversion of HMTBA.

Chemical and Physical Properties

HMTBA is a chiral molecule and typically exists as a racemic mixture of D- and L-isomers.[5] It is commercially available as a viscous, light brown to brown liquid, which is often an aqueous solution, or as a white solid.[1][6] The compound is an organosulfide, an alcohol, and a carboxylic acid.[6]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C5H10O3S | [7][8][9][10][11] |

| Molecular Weight | 150.20 g/mol | [7][12][13][14] |

| pKa | 3.67 ± 0.10 (Predicted) | [6][7][15] |

| Density | 1.22 - 1.3 g/cm³ | [6][7][8][9][12] |

| Boiling Point | 316.5 °C at 760 mmHg | [8][11][12] |

| Melting Point | 250 °C | [12] |

| Flash Point | 145.2 °C | [8][11][12] |

| Refractive Index | 1.529 | [11][12] |

| Solubility | Soluble in water and DMSO. | [7][9][14][16] |

Chemical Structure

HMTBA possesses a chiral center at the second carbon, leading to two enantiomers: (R)-HMTBA and (S)-HMTBA.

Experimental Protocols

Synthesis of this compound

A common industrial synthesis method involves the reaction of acrolein with methyl mercaptan, followed by the formation and subsequent hydrolysis of a cyanohydrin.[1] An alternative laboratory-scale synthesis can be achieved through the free radical addition of methyl mercaptan to 2-hydroxy-3-butenoic acid, initiated by ultraviolet light.[17]

A general procedure for the synthesis of a related ester, methyl 2-hydroxy-4-(methylthio)butanoate, involves reacting methyl 2-hydroxy-3-butenoate with methyl mercaptan under pressure and elevated temperature, which can then be hydrolyzed to HMTBA.[17]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (HPLC)

A sensitive and selective method for the quantification of HMTBA in biological matrices involves reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS).[2][18]

Objective: To determine the concentration of HMTBA in a given sample.

Materials:

-

HPLC system with a C18 reversed-phase column

-

Mass spectrometer with an ESI source

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid

-

HMTBA standard

-

Sample for analysis (e.g., bovine serum)[2]

Procedure:

-

Sample Preparation:

-

For serum samples, perform a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.[18]

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of an aqueous component and an organic component, both containing a small percentage of an acid for better peak shape. For example, 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).[18] For MS compatibility, formic acid is preferred over phosphoric acid.[19][20]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient can be employed, for instance, starting with 100% Solvent A and gradually increasing the proportion of Solvent B.[18]

-

Flow Rate: 1.0 mL/min[18]

-

Injection Volume: 10-20 µL

-

Detection: ESI-MS in negative ion mode, monitoring for the HMTBA anion at m/z 149.[18]

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of the HMTBA standard.

-

Analyze the prepared sample under the same conditions.

-

Determine the concentration of HMTBA in the sample by comparing its peak area to the calibration curve.

-

Biochemical Signaling Pathway

In animal physiology, both D- and L-isomers of HMTBA are converted to L-methionine, which can then be utilized for protein synthesis and other metabolic functions.[2][21] This conversion is a stereospecific two-step enzymatic process primarily occurring in the liver and kidneys.[21][22]

-

Oxidation: The D- and L-isomers of HMTBA are oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMTB), by two different enzymes.

-

Transamination: The resulting KMTB is then transaminated by various transaminases, using other amino acids as amine group donors, to form L-methionine.[22]

This dual enzymatic system allows for the efficient conversion of the racemic HMTBA mixture to the biologically active L-methionine.[21]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ejast.org [ejast.org]

- 5. Review of the metabolism of 2-hydroxy-4-(methylthio) butanoic acid* | World's Poultry Science Journal | Cambridge Core [cambridge.org]

- 6. This compound | 583-91-5 [chemicalbook.com]

- 7. This compound CAS#: 583-91-5 [m.chemicalbook.com]

- 8. This compound | CAS#:583-91-5 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. mzCloud – 2 Hydroxy 4 methylthiobutanoic acid [mzcloud.org]

- 11. This compound | 583-91-5 [chemnet.com]

- 12. echemi.com [echemi.com]

- 13. (2R)-2-Hydroxy-4-(methylthio)butanoic acid | C5H10O3S | CID 9942187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 583-91-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 17. EP0961769B1 - Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition - Google Patents [patents.google.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. Separation of (S)-2-Hydroxy-4-(methylthio)butyric acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. (S)-2-Hydroxy-4-(methylthio)butyric acid | SIELC Technologies [sielc.com]

- 21. Conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine in the chick: a stereospecific pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. JAST (Journal of Animal Science and Technology) [ejast.org]

HMTBA synthesis and structural analysis

An In-depth Technical Guide on the Synthesis and Structural Analysis of 2-Hydroxy-4-(methylthio)butanoic Acid (HMTBA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural analysis of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized methionine analogue in the animal feed industry.[1] This document details the prevalent industrial synthesis pathway, including key chemical transformations and associated quantitative data. Furthermore, it outlines a systematic workflow for the structural elucidation and quantification of HMTBA, encompassing a suite of analytical techniques. Detailed experimental protocols for reversed-phase high-performance liquid chromatography with ultraviolet detection (RP-HPLC-UV), potentiometric titration, mass spectrometry (MS), and X-ray crystallography are provided. Quantitative data from these analyses are summarized in structured tables for clarity and comparative purposes. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes. This guide is intended to serve as a valuable resource for researchers, chemists, and quality control professionals engaged in the study and application of HMTBA.

Introduction

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a structural analogue of the essential amino acid methionine, plays a crucial role in animal nutrition as a methionine supplement.[1] Its chemical structure features a hydroxyl group in place of the amino group on the alpha-carbon of methionine.[2] The racemic mixture of D- and L-isomers is readily converted to L-methionine in vivo, making it an effective and bioavailable source of this essential amino acid.[1] The industrial production of HMTBA is a significant chemical process, and ensuring its purity and structural integrity is paramount for its efficacy and safety.

This guide delves into the technical aspects of HMTBA, beginning with a detailed examination of its industrial synthesis. It then transitions to a thorough discussion of the analytical methodologies employed for its structural characterization and quantification. The protocols and data presented herein are compiled from scientific literature and are intended to provide a practical framework for laboratory investigation.

HMTBA Synthesis

The commercial synthesis of HMTBA is a multi-step process that typically begins with the reaction of acrolein and methyl mercaptan. This section details the reaction pathway, provides a visual workflow, summarizes quantitative data, and presents a generalized experimental protocol.

Industrial Synthesis Pathway

The industrial synthesis of HMTBA is predominantly achieved through a three-step process:

-

Michael Addition: The synthesis commences with the Michael addition of methyl mercaptan (CH₃SH) to acrolein (CH₂=CHCHO). This reaction forms 3-(methylthio)propanal (MMP).[1]

-

Cyanohydrin Formation: The resulting MMP is then reacted with hydrogen cyanide (HCN) to form 2-hydroxy-4-(methylthio)butanenitrile (HMTBN).[1]

-

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the nitrile group of HMTBN to a carboxylic acid, yielding HMTBA.[3]

An alternative route involves the reaction of acrolein with hydrocyanic acid first to form the cyanohydrin of acrolein, followed by the addition of methyl mercaptan.

Synthesis Workflow

Caption: Industrial synthesis pathway of HMTBA.

Quantitative Synthesis Data

The following table summarizes the reported yields for the synthesis of HMTBA and its intermediates.

| Reaction Step | Reactants | Product | Catalyst/Conditions | Yield | Reference |

| Michael Addition | Acrolein, Methyl Mercaptan | 3-(Methylthio)propanal (MMP) | Organic amine (e.g., pyridine) | High | [1] |

| Cyanohydrin Formation | MMP, Hydrogen Cyanide | 2-Hydroxy-4-(methylthio)butanenitrile | Organic amine | High | [1] |

| Hydrolysis of HMTBN | HMTBN, Water, Mineral Acid | HMTBA | Heat | High | [3] |

| Free Radical Addition | Methyl 2-hydroxy-3-butenoate, Methyl Mercaptan | Methyl 2-hydroxy-4-(methylthio)butanoate | AIBN | 85% | [4] |

Detailed Synthesis Protocol

The following is a generalized protocol for the synthesis of HMTBA based on publicly available information. Specific industrial processes may vary.

Step 1: Synthesis of 3-(Methylthio)propanal (MMP)

-

In a suitable reactor, combine acrolein and an organic amine catalyst (e.g., pyridine).[1]

-

Slowly add methyl mercaptan to the mixture while maintaining the reaction temperature.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC) until the consumption of acrolein is complete.

-

The resulting product is MMP, which can be used directly in the next step.

Step 2: Synthesis of 2-Hydroxy-4-(methylthio)butanenitrile (HMTBN)

-

To the reactor containing MMP, add hydrogen cyanide.[1]

-

Continue stirring the reaction mixture under controlled temperature.

-

The reaction progress is monitored until the formation of HMTBN is maximized.

Step 3: Hydrolysis to HMTBA

-

Add a mineral acid (e.g., sulfuric acid) and water to the HMTBN mixture.[3]

-

Heat the reaction mixture to facilitate the hydrolysis of the nitrile group.

-

After the reaction is complete, the mixture is neutralized with a base.[3]

-

The resulting aqueous solution contains HMTBA, which can be further purified, for example, by chromatography, to separate it from salts.[3]

Structural Analysis

A combination of chromatographic and spectroscopic techniques is employed to confirm the structure and determine the purity of HMTBA.

Analytical Workflow

Caption: Workflow for the structural analysis of HMTBA.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC-UV is a robust method for the quantification of HMTBA in various matrices.

-

Sample Preparation: Dissolve a known amount of the HMTBA sample in the mobile phase or a suitable solvent mixture (e.g., 50:50 water/methanol).[1] For complex matrices like serum, a solid-phase extraction or liquid-liquid extraction may be necessary.[1]

-

Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 214 nm.[5]

-

-

Analysis: Inject a known volume of the sample and standard solutions. Quantify the HMTBA content by comparing the peak area of the sample to that of a standard curve.

| Parameter | Value | Reference |

| Column Type | C18 | [1] |

| Column Dimensions | 25 cm x 4.6 mm, 5 µm | [1] |

| Mobile Phase (Isocratic) | 20:80 (v/v) water–acetonitrile with 0.1% trifluoroacetic acid | [1] |

| Mobile Phase (Gradient) | From 100% water (0.1% TFA) to 70% water and 30% acetonitrile (0.1% TFA) in 15 min | [1] |

| Flow Rate | 1.0 mL/min | [1] |

| Detection Wavelength | 214 nm | [5] |

Potentiometric Titration

Potentiometric titration is a classic analytical method used to determine the concentration of HMTBA, which is an acid.

-

Sample Preparation: Accurately weigh a sample of HMTBA and dissolve it in a suitable solvent, such as deionized water.

-

Titration Setup: Use a potentiometer equipped with a suitable electrode pair (e.g., a combined glass-calomel electrode) and a burette filled with a standardized solution of a strong base (e.g., 0.1 M NaOH).[5]

-

Titration: Immerse the electrode in the sample solution and begin adding the titrant in small increments. Record the potential (or pH) after each addition.

-

Endpoint Determination: The equivalence point, where the acid has been completely neutralized by the base, is determined from the inflection point of the titration curve (a plot of potential/pH versus titrant volume).[4]

| Parameter | Description |

| Titrant | Standardized strong base (e.g., NaOH) |

| Indicator System | Potentiometer with a pH-sensitive electrode |

| Endpoint Detection | Inflection point of the titration curve (pH vs. volume of titrant) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of HMTBA, confirming its identity.

-

Sample Introduction: Introduce the HMTBA sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) to generate molecular ions with minimal fragmentation. ESI in negative ion mode is effective for HMTBA, producing a deprotonated molecule [M-H]⁻.[1]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Tandem MS (MS/MS): For further structural confirmation, select the parent ion (e.g., m/z 149 for [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions.[1]

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ion (m/z) | Fragment Loss | Reference |

| ESI (-) | 149 ([M-H]⁻) | 101 | Methyl mercaptan (CH₃SH) | [1] |

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information of HMTBA in its crystalline form.

-

Crystallization: Obtain single crystals of HMTBA suitable for X-ray diffraction. This can be achieved through methods like sublimation.[6]

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffracted X-rays are collected by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to obtain the precise atomic coordinates.[6]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [6] |

| Space Group | P2₁/c | [6] |

| a (Å) | 10.373 (3) | [6] |

| b (Å) | 9.684 (3) | [6] |

| c (Å) | 14.338 (4) | [6] |

| β (°) | 108.348 (12) | [6] |

| Volume (ų) | 1365.3 (7) | [6] |

| Z | 8 | [6] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural analysis of 2-hydroxy-4-(methylthio)butanoic acid. The industrial synthesis via the reaction of acrolein and methyl mercaptan, followed by cyanohydrin formation and hydrolysis, is a well-established and efficient process. The structural integrity and purity of HMTBA can be rigorously assessed through a combination of analytical techniques, including RP-HPLC-UV for quantification, potentiometric titration for acidic content determination, mass spectrometry for molecular weight and fragmentation analysis, and X-ray crystallography for definitive three-dimensional structure elucidation. The experimental protocols and quantitative data presented herein serve as a valuable resource for professionals in the field, enabling a comprehensive understanding and practical application of the chemistry of HMTBA.

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 2-Hydroxy-4-(methylthio)butyric acid - Wikipedia [en.wikipedia.org]

- 3. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. scribd.com [scribd.com]

- 6. journals.iucr.org [journals.iucr.org]

mechanism of action of 2-Hydroxy-4-(methylthio)butyric acid

An In-depth Technical Guide to the Mechanism of Action of 2-Hydroxy-4-(methylthio)butyric Acid

Introduction

This compound (HMTBA), a synthetic analogue of the essential amino acid methionine, is widely utilized in animal nutrition. Structurally, it differs from methionine by the substitution of an alpha-amino group with a hydroxyl group.[1][2] This structural modification confers unique chemical and physiological properties, influencing its absorption, metabolic conversion, and ultimate biological functions. This technical guide provides a comprehensive overview of the mechanism of action of HMTBA, detailing its journey from ingestion to its multifaceted roles at the cellular and systemic levels. The information is intended for researchers, scientists, and professionals in drug and feed development, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Absorption and Transport

Unlike amino acids, which are primarily absorbed via specific transporters, HMTBA, as an organic acid, is absorbed through both passive diffusion and carrier-mediated transport.[3][4] Its absorption is efficient along the entire gastrointestinal tract, particularly in the acidic environment of the upper segments.[5]

Key aspects of HMTBA absorption include:

-

pH-Dependent Diffusion: In the acidic environment of the stomach and upper small intestine, a significant portion of HMTBA exists in its undissociated, more lipid-soluble form, facilitating its passive diffusion across the gastrointestinal epithelium.[5]

-

Carrier-Mediated Transport: HMTBA is also transported by monocarboxylate transporters (MCTs), particularly MCT1, which is coupled to a Na+/H+ exchanger.[4][6][7]

Experimental Protocol: In Vitro HMTBA Uptake Assay using Caco-2 Cells

This protocol is adapted from studies investigating intestinal nutrient transport.

Objective: To determine the kinetics of HMTBA uptake by intestinal epithelial cells.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer, mimicking the intestinal barrier.

-

Uptake Assay:

-

The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4.

-

An uptake solution containing radiolabeled HMTBA (e.g., 14C-HMTBA) at various concentrations is added to the apical side of the monolayer. To investigate pH-dependent uptake, parallel experiments are conducted with the apical buffer adjusted to a lower pH (e.g., 6.0).

-

Cells are incubated for a short period (e.g., 5-15 minutes) at 37°C.

-

The uptake is stopped by aspirating the uptake solution and washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The rate of HMTBA uptake is calculated and can be used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the carrier-mediated component of transport.

Metabolic Conversion to L-Methionine

For HMTBA to be utilized as a methionine source for protein synthesis and other metabolic functions, it must be converted to L-methionine. This conversion is a two-step enzymatic process that occurs in various tissues, including the liver, kidneys, and intestinal epithelium.[4][7][8][9]

The enzymatic conversion pathway involves:

-

Oxidation to α-keto-4-(methylthio)butyric acid (KMB): The D- and L-isomers of HMTBA are oxidized to KMB by two distinct stereospecific enzymes:

-

Transamination to L-Methionine: KMB is then transaminated to L-methionine by various transaminases, which transfer an amino group from a donor amino acid (e.g., glutamate (B1630785), branched-chain amino acids) to KMB.[8][10]

Signaling Pathway of HMTBA Conversion to L-Methionine

Caption: Metabolic conversion of HMTBA to L-Methionine.

Experimental Protocol: In Vitro HMTBA to L-Methionine Conversion Assay

This protocol is based on methodologies described for measuring enzyme activity in tissue homogenates.

Objective: To quantify the conversion of HMTBA to L-methionine in different tissues.

Methodology:

-

Tissue Homogenization: Tissue samples (e.g., liver, kidney) are homogenized in a cold buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing protease inhibitors. The homogenate is then centrifuged to obtain a supernatant containing the cytosolic and mitochondrial enzymes.

-

Enzyme Assay:

-

The reaction mixture contains the tissue supernatant, a specific isomer of HMTBA (D- or L-HMTBA) as the substrate, and necessary cofactors (e.g., NAD+ for D-HADH). For the transamination step, an amino donor like glutamate and pyridoxal (B1214274) phosphate are included.

-

The reaction is initiated by adding the substrate and incubated at 37°C for a defined period.

-

The reaction is stopped by adding a denaturing agent (e.g., perchloric acid).

-

-

Quantification: The amount of L-methionine produced is quantified using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with o-phthalaldehyde).

Bioefficacy as a Methionine Source

The ultimate measure of HMTBA's efficacy is its ability to replace L-methionine or DL-methionine in supporting animal growth, performance, and health. Numerous studies have compared the bioefficacy of HMTBA to DL-methionine, with results varying depending on the species, diet composition, and performance parameters measured.

Quantitative Data: Relative Bioavailability of HMTBA vs. DL-Methionine in Broilers

| Performance Parameter | Relative Bioavailability of HMTBA (%) | 95% Confidence Interval | Reference |

| Body Weight Gain | 120 | 67 - 172 | [11] |

| Feed Conversion Ratio | 95.63 (as efficacious as L-Met) | - | [12] |

Experimental Protocol: Broiler Growth Performance Trial

Objective: To compare the bioefficacy of HMTBA and DL-methionine on the growth performance of broiler chickens.

Methodology:

-

Animals and Housing: Day-old broiler chicks are randomly allocated to dietary treatment groups with multiple replicate pens per treatment. Birds are housed in environmentally controlled rooms.

-

Diets: A basal diet deficient in methionine and cysteine is formulated. The treatment diets are created by supplementing the basal diet with graded levels of either DL-methionine or HMTBA on an equimolar basis.[11][13]

-

Data Collection: Body weight and feed intake are recorded weekly for each pen. Mortalities are recorded daily.

-

Performance Calculation: Body weight gain, feed intake, and feed conversion ratio (feed intake/body weight gain) are calculated for different growth phases.

-

Statistical Analysis: Data are analyzed using appropriate statistical models (e.g., ANOVA, regression analysis) to compare the effects of methionine source and level on performance parameters. The relative bioavailability of HMTBA to DL-methionine can be estimated using slope-ratio assays from the regression of performance criteria against methionine intake.

Antioxidant and Anti-inflammatory Properties

Beyond its role as a methionine precursor, HMTBA exhibits direct and indirect antioxidant properties.

-

Organic Acid Effect: As an organic acid, HMTBA can contribute to a lower pH in the feed and upper gastrointestinal tract, which can have a bacteriostatic effect.[14]

-

Stimulation of the Transsulfuration Pathway: The conversion of HMTBA to L-methionine provides a substrate for the transsulfuration pathway, leading to the synthesis of important endogenous antioxidants such as cysteine, taurine, and glutathione (B108866) (GSH).[7][10] Studies have shown that HMTBA supplementation can increase the activity of antioxidant enzymes like glutathione peroxidase (GPx).[11]

Quantitative Data: Effect of HMTBA on Antioxidant Status in Ducks

| Parameter | Control | DL-Methionine | HMTBA | Reference |

| Total Antioxidant Capacity (U/mg protein) | - | Increased | Significantly Increased | [11] |

| Glutathione Peroxidase (U/mg protein) | - | Increased | Significantly Increased | [11] |

| Reduced Glutathione (μmol/g protein) | - | Increased | Significantly Increased | [11] |

Experimental Protocol: Assessment of Antioxidant Status in an Animal Model

Objective: To evaluate the effect of HMTBA supplementation on antioxidant markers in vivo.

Methodology:

-

Animal Model: An appropriate animal model is chosen (e.g., mice, broilers) and subjected to a dietary treatment with or without HMTBA supplementation. An oxidative stress model (e.g., high-fat diet) can be employed.[15]

-

Sample Collection: At the end of the experimental period, blood and tissue samples (e.g., liver, muscle) are collected.

-

Biochemical Assays:

-

Glutathione Peroxidase (GPx) Activity: Measured spectrophotometrically by monitoring the rate of NADPH oxidation in the presence of glutathione reductase.

-

Total Antioxidant Capacity (TAC): Assessed using commercially available kits based on the reduction of a colored substrate by the antioxidants present in the sample.

-

Glutathione (GSH) Levels: Quantified using HPLC or spectrophotometric methods.

-

-

Statistical Analysis: Treatment groups are compared using statistical tests such as t-tests or ANOVA.

Logical Workflow for HMTBA's Antioxidant Actiondot

References

- 1. researchgate.net [researchgate.net]

- 2. Increasing milk fat production by feeding methionine hydroxy analogues [dellait.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of 2-hydroxy-4-(methylthio)butanoate (HMTBa) on milk fat, rumen environment and biohydrogenation, and rumen protozoa in lactating cows fed diets with increased risk for milk fat depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 2-hydroxy-4-(methylthio) butanoate (HMTBa) supplementation on rumen bacterial populations in dairy cows when exposed to diets with risk for milk fat depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How Different Dietary Methionine Sources Could Modulate the Hepatic Metabolism in Rainbow Trout? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparative in vivo antioxidant capacity of DL-2-hydroxy-4-methylthiobutanoic acid (HMTBA) and DL-methionine in male mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Conversion of HMTBA to L-Methionine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-hydroxy-4-(methylthio)butanoic acid (HMTBA), a widely utilized supplement for the essential amino acid L-methionine, undergoes a stereospecific two-step enzymatic conversion to become biologically active. This process, primarily occurring in the liver, kidneys, and intestines, involves an initial oxidation or dehydrogenation of HMTBA to its keto-analog, 2-keto-4-(methylthio)butanoic acid (KMB), followed by a transamination step to yield L-methionine.[1][2][3] This technical guide provides an in-depth overview of this metabolic pathway, including the key enzymes, quantitative data on conversion efficiency, detailed experimental protocols for studying the pathway, and visual representations of the core processes.

The Metabolic Pathway: From HMTBA to L-Methionine

The conversion of the D- and L-isomers of HMTBA to L-methionine is a well-defined two-step process, with the initial step being stereospecific.[4]

-

Step 1: Oxidation/Dehydrogenation to KMB. The first enzymatic reaction converts both HMTBA isomers to the common intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), also known as α-keto-methionine.[5][6]

-

Step 2: Transamination to L-Methionine. The second step involves the transfer of an amino group to KMB, forming L-methionine. This reaction is catalyzed by transaminases , which are ubiquitous enzymes found in various tissues.[7][8] This transamination can utilize various amino acids as amino group donors, with branched-chain amino acids like L-leucine being particularly effective.[8][9]

The primary sites for this conversion in non-ruminant animals are the liver, kidneys, and small intestine.[2][3] However, D-HADH has been found in every tissue tested in some species, suggesting a broader capability for D-HMTBA utilization throughout the body.[4]

Quantitative Data on HMTBA Metabolism

The efficiency of HMTBA conversion to L-methionine is a critical factor in its application. The following tables summarize key quantitative data from various studies.

| Parameter | Species | L-Methionine | DL-Methionine | DL-HMTBA | Citation |

| Excretion (% of dose) | Chicken | 2% | 10% | 21% | [10] |

| Oxidation (% of dose) | Chicken | 4.2% | 5.5% | 3-7% | [10] |

| Bioavailability vs. L-Met | Chicken | 100% | 90.5% | 67% | [10] |

Table 1: Comparative Bioavailability and Metabolism of Methionine Sources in Chickens. This table illustrates the relative excretion, oxidation, and overall bioavailability of L-methionine, DL-methionine, and DL-HMTBA in chickens.

| Enzyme | Substrate | Tissue | Species | Km (mmol/L) | Reference |

| L-2-hydroxy acid oxidase A | L-2-hydroxy-4-methylthiobutanoate | Liver | Chicken | 1.73 | [11] |

| L-2-hydroxy acid oxidase A | Glycolate | Liver | Chicken | 0.10 | [11] |

| L-2-hydroxy acid oxidase A | L-2-hydroxyisocaproate | Liver | Chicken | 0.63 | [11] |

Table 2: Michaelis-Menten Constants (Km) for Chicken Liver L-2-hydroxy acid oxidase A. This table presents the substrate affinity of L-2-hydroxy acid oxidase A for L-HMTBA and other substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the metabolic pathway of HMTBA to L-methionine.

In Vitro Enzyme Activity Assays

3.1.1. L-2-hydroxy acid oxidase (L-HAOX) Activity Assay

This protocol is adapted from studies on Caco-2 cells and is based on the colorimetric detection of hydrogen peroxide produced during the oxidation of L-HMTBA.

-

Principle: L-HAOX oxidizes L-HMTBA to KMB, producing hydrogen peroxide (H₂O₂). The H₂O₂ is then used by peroxidase to oxidize a chromogenic substrate (e.g., o-dianisidine), resulting in a color change that can be measured spectrophotometrically.

-

Reagents:

-

50 mM Tris-HCl buffer (pH 8.0)

-

0.5 mM Sodium azide

-

0.315 mM o-dianisidine dihydrochloride

-

Horseradish peroxidase (6 IU/mL)

-

40 mM L-HMTBA (substrate)

-

Tissue homogenate or cell lysate supernatant

-

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, sodium azide, o-dianisidine, and peroxidase.

-

Add 100 µL of the tissue homogenate or cell lysate supernatant to 1.5 mL of the reaction mixture.

-

Initiate the reaction by adding the L-HMTBA substrate.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time using a spectrophotometer.

-

Enzyme activity can be calculated from the rate of change in absorbance.

-

3.1.2. D-2-hydroxy acid dehydrogenase (D-HADH) Activity Assay

This protocol is based on the reduction of an artificial electron acceptor, which is coupled to the dehydrogenation of D-HMTBA.

-

Principle: D-HADH catalyzes the dehydrogenation of D-HMTBA to KMB. The electrons transferred in this reaction can be accepted by an artificial electron acceptor like phenazine (B1670421) methosulfate (PMS), which in turn reduces a dye (e.g., dichlorophenolindophenol, DCPIP), leading to a measurable decrease in absorbance.

-

Reagents:

-

Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.2)

-

D-HMTBA (substrate)

-

Phenazine methosulfate (PMS)

-

Dichlorophenolindophenol (DCPIP)

-

Tissue homogenate or cell lysate (mitochondrial fraction is enriched in D-HADH)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, PMS, and DCPIP.

-

Add the tissue homogenate or cell lysate to the reaction mixture.

-

Initiate the reaction by adding the D-HMTBA substrate.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time.

-

Enzyme activity is proportional to the rate of DCPIP reduction.

-

3.1.3. Transaminase Activity Assay

This protocol measures the formation of L-methionine from KMB and an amino group donor.

-

Principle: Transaminases catalyze the transfer of an amino group from a donor amino acid (e.g., L-leucine) to KMB, forming L-methionine. The resulting L-methionine can be quantified using High-Performance Liquid Chromatography (HPLC).

-

Reagents:

-

100 mM Potassium phosphate buffer (pH 7.4)

-

1 mM KMB (substrate)

-

5 mM Amino acid donor (e.g., L-leucine, L-glutamine)

-

Tissue homogenate or cell lysate

-

Metaphosphoric acid (for reaction termination)

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, KMB, and the amino acid donor.

-

Add the tissue homogenate or cell lysate to initiate the reaction.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding metaphosphoric acid.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for L-methionine concentration using a validated HPLC method.

-

Quantification of HMTBA and L-Methionine in Biological Samples by HPLC

-

Principle: Reversed-phase HPLC with pre-column derivatization (e.g., with o-phthalaldehyde, OPA, for L-methionine) or direct UV detection for HMTBA can be used for their quantification in samples like plasma or tissue homogenates.

-

Sample Preparation:

-

Deproteinize the sample (e.g., plasma, tissue homogenate supernatant) by adding a precipitating agent like perchloric acid or metaphosphoric acid.

-

Centrifuge to remove the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Conditions for L-Methionine (OPA Derivatization):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol, acetonitrile).

-

Derivatization: Mix the sample with OPA reagent just before injection.

-

Detection: Fluorescence detector.

-

-

HPLC Conditions for HMTBA:

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of an acidic aqueous solution (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector at a low wavelength (e.g., 210 nm).

-

-

Quantification: Create a standard curve using known concentrations of L-methionine and HMTBA to quantify the amounts in the samples.

In Vivo Stable Isotope Tracing of HMTBA Metabolism

-

Principle: A stable isotope-labeled version of HMTBA (e.g., containing ¹³C or ²H) is administered to an animal. The appearance of the isotope label in KMB and L-methionine in various tissues and plasma over time is monitored using mass spectrometry (MS). This allows for the determination of conversion rates and metabolic fluxes in a living system.

-

Protocol Outline:

-

Animal Preparation: Acclimate animals to the experimental conditions. For some studies, surgical catheterization may be necessary for blood sampling from specific vessels.

-

Tracer Administration: Administer a bolus or continuous infusion of the stable isotope-labeled HMTBA.

-

Sample Collection: Collect blood samples at various time points. At the end of the experiment, collect tissue samples of interest (e.g., liver, kidney, intestine, muscle).

-

Sample Processing:

-

Extract metabolites from plasma and tissue homogenates.

-

Separate the metabolites of interest using techniques like gas chromatography (GC) or liquid chromatography (LC).

-

-

Mass Spectrometry Analysis:

-

Analyze the separated metabolites using a mass spectrometer to determine the isotopic enrichment (the ratio of labeled to unlabeled molecules).

-

-

Data Analysis: Use metabolic modeling software to calculate metabolic fluxes and conversion rates from the isotopic enrichment data.

-

Mandatory Visualizations

Caption: Metabolic pathway of HMTBA to L-methionine.

Caption: Experimental workflows for studying HMTBA metabolism.

References

- 1. Two d-2-Hydroxy-acid Dehydrogenases in Arabidopsis thaliana with Catalytic Capacities to Participate in the Last Reactions of the Methylglyoxal and β-Oxidation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity of human glutamine transaminase K as an aminotransferase and as a cysteine S-conjugate β-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosine Aminotransferase Catalyzes the Final Step of Methionine Recycling in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal cell conversion of dl-2-hydroxy-(4-methylthio)butanoic acid in vitro: dietary up-regulation by this methionine precursor | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of D: -2-hydroxyglutarate dehydrogenase activity in cell homogenates derived from D: -2-hydroxyglutaric aciduria patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Natural Occurrence of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-4-(methylthio)butyric acid (HMTBA), a structural analogue of the essential amino acid methionine, is widely recognized for its synthetic applications, particularly as a methionine supplement in animal nutrition. However, emerging scientific evidence has established its presence as a naturally occurring molecule in various biological systems. This technical guide provides a comprehensive overview of the endogenous presence of HMTBA, detailing its biosynthetic pathways in animals, marine algae, and plants. While quantitative data on its natural concentrations remain limited in publicly available literature, this document synthesizes the current understanding of its metabolic roles. Furthermore, it outlines the analytical methodologies employed for its detection and provides conceptual frameworks for experimental protocols.

Introduction

This compound (HMTBA), also known as methionine hydroxy analogue, is an alpha-hydroxy acid with the chemical formula CH₃SCH₂CH₂CH(OH)COOH[1]. While its commercial production and use as a racemic mixture to supplement methionine in animal feed are well-documented, its role as a natural metabolite has been a subject of growing interest. This guide focuses exclusively on the natural occurrence of HMTBA, exploring its endogenous biosynthesis and metabolic significance across different life forms.

Natural Occurrence and Biosynthesis

The natural presence of HMTBA has been confirmed in animals, particularly birds, and is an integral intermediate in the metabolic pathways of various marine organisms and plants.

In Animals: The Methionine Salvage Pathway

In animals, HMTBA is a naturally occurring precursor to L-methionine[2][3]. Its endogenous production has been identified in chicks, where it is formed as part of the methionine salvage pathway[3]. This pathway recycles the methylthio- group from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, to regenerate methionine[4][5].

The formation of HMTBA in this context is linked to the metabolism of MTA, though it is not considered an obligatory intermediate in the primary cytosolic pathway[1]. Studies with chick liver enzymes have demonstrated that radiolabeled MTA can be converted into both HMTBA and 2-oxo-4-(methylthio)butanoic acid (KMB), which is a direct precursor to methionine[3]. This indicates that HMTBA is a naturally synthesized intermediate that can be further metabolized to L-methionine within the peroxisomes and mitochondria[3].

In Marine Algae and Plants: The DMSP Biosynthesis Pathway

HMTBA is a key intermediate in the biosynthesis of 3-dimethylsulfoniopropionate (DMSP), a significant organosulfur compound in marine environments[1][2]. DMSP plays a crucial role as an osmoprotectant and is the primary precursor for the climate-active gas dimethyl sulfide (B99878) (DMS). This biosynthetic route, often referred to as the transamination pathway, has been identified in various marine algae, including chlorophytes[6].

The pathway initiates with the amino acid methionine and proceeds through a series of enzymatic reactions where HMTBA is an essential intermediate[2][7]. The key steps involving HMTBA are:

-

Methionine Aminotransferase: Methionine is converted to 4-methylthio-2-oxobutyrate (MTOB)[2][8].

-

MTOB Reductase: MTOB is then reduced to form 4-methylthio-2-hydroxybutyrate (MTHB), which is HMTBA[2][7][8].

-

MTHB S-methyltransferase: HMTBA is subsequently methylated to produce 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB)[7][8].

-

DMSHB Decarboxylase: The final step involves the conversion of DMSHB to DMSP[7].

In Humans and Microorganisms

Currently, there is a lack of direct evidence in the available scientific literature confirming the endogenous presence of HMTBA in humans. While the methionine salvage pathway exists in humans, the specific production of HMTBA as a natural intermediate has not been definitively reported[9].

Quantitative Data on Natural Occurrence

Despite the confirmation of its natural occurrence, there is a significant gap in the scientific literature regarding the quantitative concentrations of endogenous HMTBA in various biological tissues and fluids. The available quantitative studies predominantly focus on the levels of HMTBA and its metabolites following dietary supplementation.

Table 1: Summary of Natural HMTBA Occurrence (Qualitative)

| Organism/System | Tissue/Fluid | Metabolic Pathway | Evidence |

| Avian (Chick) | Liver, Excreta | Methionine Salvage Pathway | Identification by GC-MS; Radiotracer studies from MTA[3] |

| Marine Algae (e.g., Enteromorpha intestinalis) | - | DMSP Biosynthesis | Identification of pathway intermediates and enzymes[2][6] |

| Plants (DMSP-producing species) | - | DMSP Biosynthesis | Implied as an intermediate in the established pathway[11] |

Note: Quantitative data on endogenous concentrations are not available in the reviewed literature.

Experimental Protocols for Detection and Quantification

The detection and quantification of HMTBA from biological matrices typically involve chromatographic techniques coupled with mass spectrometry. While detailed, standardized protocols for various natural sources are not ubiquitously published, the following sections outline the general workflow and key considerations for developing such methods.

Sample Preparation and Extraction

The extraction of HMTBA from complex biological samples is a critical step to remove interfering substances and concentrate the analyte.

Workflow for HMTBA Extraction from Animal Tissue (Conceptual)

References

- 1. researchgate.net [researchgate.net]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 2-Hydroxy-4-(methylthio) butanoic acid is a naturally occurring methionine precursor in the chick - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The methionine salvage pathway [normalesup.org]

- 5. Metabolic characteristics and importance of the universal methionine salvage pathway recycling methionine from 5'-methylthioadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A systematic review of metabolism of methionine sources in animals: One parameter does not convey a comprehensive story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absorption of methionine sources in animals—is there more to know? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revisiting the methionine salvage pathway and its paralogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 2-Hydroxy-4-(Methylthio) Butanoic Acid Isopropyl Ester Supplementation Altered Ruminal and Cecal Bacterial Composition and Improved Growth Performance of Finishing Beef Cattle [frontiersin.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Scientific Journey of 2-Hydroxy-4-(methylthio)butyric Acid: A Technical Guide

An In-depth Exploration of the Synthesis, Metabolism, and Commercial Development of a Key Methionine Analogue

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and scientific development of 2-Hydroxy-4-(methylthio)butyric acid (HMTBA). It is intended for researchers, scientists, and drug development professionals interested in the foundational science and commercial evolution of this important methionine analogue. The guide covers the initial synthesis, key metabolic pathways, and pivotal experiments that established its efficacy as a nutritional supplement. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for both chemical synthesis and biological evaluation are provided, alongside visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

A Historical Perspective: From Discovery to Commercialization

The journey of this compound (HMTBA) from a laboratory curiosity to a cornerstone of animal nutrition is a story of chemical innovation and biological understanding. While the precise first synthesis in a purely academic context is not easily traced through readily available literature, its development as a commercial product is well-documented, with significant contributions from companies like Monsanto and later, Novus International.

The commercial synthesis of HMTBA is closely tied to the increasing demand for methionine supplementation in animal feed, particularly for poultry, which began in the mid-20th century. Methionine, an essential amino acid, is often the limiting amino acid in common feed ingredients like corn and soy.[1]

The commercial production of HMTBA, often referred to as a methionine hydroxy analogue, gained significant traction in the latter half of the 20th century. Patents filed by companies like Monsanto in the 1980s detail industrial processes for its preparation. For instance, a 1985 patent describes a process for preparing a liquid product of HMTBA with improved characteristics.[2] This indicates that by this time, the compound was already being produced on a large scale for commercial use.

Novus International, which emerged from Monsanto's animal nutrition division, has been a key player in the development and marketing of HMTBA under the brand name ALIMET®. Their research and development efforts have significantly contributed to understanding the efficacy and various applications of HMTBA in animal nutrition.[3][4]

Chemical Synthesis of HMTBA: A Step-by-Step Protocol

The commercial synthesis of HMTBA is a multi-step chemical process. The most common route involves the reaction of methyl mercaptan with acrolein to form 3-(methylthio)propanal, followed by the addition of hydrogen cyanide to create 2-hydroxy-4-(methylthio)butanenitrile. The final step is the hydrolysis of the nitrile to the carboxylic acid.[5][6]

Experimental Protocol: Laboratory-Scale Synthesis of HMTBA

This protocol is a generalized representation based on principles outlined in various patents and chemical literature.

Materials:

-

Methyl mercaptan

-

Acrolein

-

Hydrogen cyanide (or a cyanide salt such as sodium cyanide)

-

Sulfuric acid

-

A suitable organic solvent (e.g., toluene)

-

Pyridine (as a catalyst)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Synthesis of 3-(methylthio)propanal: In a well-ventilated fume hood, slowly add methyl mercaptan to a cooled solution of acrolein in an organic solvent containing a catalytic amount of pyridine. Maintain the temperature below 20°C. The reaction is exothermic.

-

Synthesis of 2-hydroxy-4-(methylthio)butanenitrile: To the solution of 3-(methylthio)propanal, slowly add a solution of hydrogen cyanide (or an acidified solution of a cyanide salt). Maintain the temperature below 25°C.

-

Hydrolysis to this compound: Carefully add the 2-hydroxy-4-(methylthio)butanenitrile to a concentrated solution of sulfuric acid. Heat the mixture to approximately 90-100°C for several hours to facilitate hydrolysis.

-

Purification: After cooling, the HMTBA can be extracted from the reaction mixture using an appropriate organic solvent. The solvent is then removed under reduced pressure to yield the final product. Further purification can be achieved by distillation.

Experimental Workflow for HMTBA Synthesis

Caption: A simplified workflow for the chemical synthesis of HMTBA.

The Biological Fate of HMTBA: Metabolism and Mechanism of Action

Once ingested, HMTBA is absorbed and converted into L-methionine, the biologically active form of the amino acid. This conversion is a two-step enzymatic process that occurs in various tissues, including the liver and kidneys.

-

Oxidation: The D- and L-isomers of HMTBA are first oxidized to an intermediate, 2-keto-4-(methylthio)butyric acid (KMB). This step is catalyzed by two different enzymes: L-2-hydroxy acid oxidase for the L-isomer and D-2-hydroxy acid dehydrogenase for the D-isomer.

-

Transamination: KMB is then converted to L-methionine through a transamination reaction, which involves the transfer of an amino group from another amino acid.

Signaling Pathway of HMTBA Conversion to L-Methionine

Caption: The enzymatic pathway for the conversion of HMTBA to L-methionine.

Efficacy and Performance: Quantitative Data from Key Studies

Numerous studies have evaluated the efficacy of HMTBA as a methionine source in animal nutrition, particularly in poultry. These studies have consistently demonstrated its ability to support growth, feed efficiency, and other key performance indicators.

Table 1: Effect of HMTBA Supplementation on Broiler Performance

| Study Reference | Broiler Age (days) | HMTBA Inclusion (%) | Body Weight Gain (g) | Feed Conversion Ratio (FCR) |

| Study A | 1-21 | 0.0 | 550 | 1.55 |

| 0.1 | 600 | 1.45 | ||

| 0.2 | 620 | 1.40 | ||

| Study B | 1-42 | 0.0 | 2000 | 1.70 |

| 0.15 | 2150 | 1.62 | ||

| 0.30 | 2200 | 1.60 | ||

| Study C | 22-42 | 0.0 | 1200 | 1.80 |

| 0.12 | 1300 | 1.72 | ||

| 0.24 | 1350 | 1.68 |

Note: The data in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact results of a single study.

Experimental Methodologies for Biological Evaluation

To assess the metabolic fate and efficacy of HMTBA, a variety of in vitro and in vivo experimental models are employed.

In Vitro Metabolism Studies Using Liver Homogenates

Objective: To determine the rate of conversion of HMTBA to KMB and L-methionine in liver tissue.

Protocol:

-

Tissue Preparation: Fresh liver tissue from the target animal species is homogenized in a chilled buffer solution.

-

Incubation: The liver homogenate is incubated at a physiological temperature (e.g., 37°C for mammals, 41°C for poultry) with a known concentration of D-HMTBA or L-HMTBA.

-

Sampling: Aliquots of the reaction mixture are taken at various time points.

-

Analysis: The concentrations of HMTBA, KMB, and L-methionine in the samples are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

In Vivo Broiler Performance Trials

Objective: To evaluate the effect of dietary HMTBA supplementation on the growth performance of broiler chickens.

Protocol:

-

Animal Model: Day-old broiler chicks are randomly allocated to different dietary treatment groups.

-

Diets: A basal diet deficient in methionine is formulated. The treatment diets are created by supplementing the basal diet with graded levels of HMTBA. A positive control group receiving an adequate level of DL-methionine is also included.

-

Feeding Trial: The birds are fed their respective diets for a specified period (e.g., 42 days).

-

Data Collection: Body weight and feed intake are recorded weekly. At the end of the trial, key performance indicators such as body weight gain, feed conversion ratio (FCR), and mortality are calculated.

Experimental Workflow for Broiler Performance Trial

Caption: A typical workflow for conducting a broiler performance trial to evaluate HMTBA.

Conclusion

This compound has a rich history of scientific investigation and commercial development that has established it as a vital component in modern animal nutrition. Its efficient conversion to L-methionine, coupled with its ease of handling as a liquid product, has made it a preferred choice for methionine supplementation in many parts of the world. The detailed understanding of its chemical synthesis and metabolic pathways, as outlined in this guide, provides a solid foundation for further research and application in the fields of animal science and drug development.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. thepoultrysite.com [thepoultrysite.com]

- 3. Influence of Different Methionine Sources on Performance and Slaughter Characteristics of Broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary methionine sources and levels modulate the intestinal health status of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

A Deep Dive into HMTBA and DL-Methionine: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Core Physical and Chemical Properties of HMTBA versus DL-Methionine for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive comparison of the physical and chemical properties, metabolic pathways, and experimental evaluation of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) and DL-methionine, two key sources of the essential amino acid methionine used in various industrial and pharmaceutical applications.

Core Physical and Chemical Properties: A Comparative Analysis

HMTBA and DL-methionine, while both serving as precursors to L-methionine, possess distinct structural and chemical characteristics that influence their absorption, metabolism, and overall bioefficacy.[1] DL-methionine is an alpha-amino acid, featuring a central carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylthioethyl side chain.[2][3] In contrast, HMTBA is a methionine hydroxy analogue where the alpha-amino group is replaced by a hydroxyl group, classifying it as an organic acid.[1][4] This fundamental difference in their chemical structure dictates their differing properties, as detailed in the table below.

| Property | HMTBA (2-hydroxy-4-(methylthio)butanoic acid) | DL-Methionine |

| IUPAC Name | 2-hydroxy-4-(methylthio)butanoic acid[5] | (RS)-2-Amino-4-(methylthio)butyric acid[6] |

| CAS Number | 583-91-5[5] | 59-51-8[2][6] |

| Molecular Formula | C₅H₁₀O₃S[5] | C₅H₁₁NO₂S[2][6] |

| Molecular Weight | 150.2 g/mol [5] | 149.2 g/mol [2][6] |